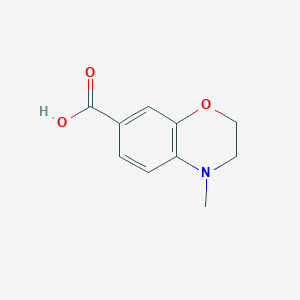

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Vue d'ensemble

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (MDBX) is a novel organic compound which has been gaining increased attention in recent years due to its potential applications in scientific research. MDBX is a member of the benzoxazine family, a class of organic compounds which possess a unique combination of structural features, making them attractive for use in various research applications.

Applications De Recherche Scientifique

Synthesis and Structural Studies

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its derivatives have been a subject of interest due to their unique chemical structure, which has led to various synthesis studies and structural analyses. For instance, Fitton and Ward (1971) described the synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which resulted from the hydrolysis of corresponding esters prepared through the condensation of salicylamide with various aldehydes and ketones (Fitton & Ward, 1971). This research contributes to the understanding of the chemical behavior and potential applications of benzoxazine derivatives.

Peptidomimetic Building Blocks

In the field of peptide chemistry, benzoxazine derivatives have been utilized as peptidomimetic building blocks. Hrast et al. (1999) demonstrated the stereoselective synthesis of various 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and carboxamides. These compounds were identified as valuable for use as peptidomimetic building blocks due to their enantiomerically pure nature (Hrast, Mrcina & Kikelj, 1999).

Synthesis Methodologies

Innovative methods have been developed to synthesize various benzoxazine derivatives. A notable example is the study conducted by 詹淑婷 (2012), who developed a new synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material. This research represents a significant advancement in the synthesis methodologies for these compounds (詹淑婷, 2012).

Antibacterial Properties

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid derivatives have also been explored for their antibacterial properties. Kadian et al.

(2012) synthesized various 1,4-benzoxazine analogues and evaluated their antibacterial activity against a range of bacterial strains. Some of these compounds showed significant activity against pathogens like Klebsiella pneumoniae and Enterococcus faecalis, highlighting their potential in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).

Catalysis and Reaction Studies

Research has also been conducted on the reactivity of benzoxazine-based phenolic resins with various acids and phenols as catalysts. Dunkers and Ishida (1999) studied the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using different carboxylic acids and phenols, documenting the curing process and the effects of various catalysts. This study provides valuable insights into the chemical reactivity and potential applications of benzoxazine derivatives in catalysis and material science (Dunkers & Ishida, 1999).

Ecofriendly Synthesis Approaches

Efforts have been made to develop ecofriendly synthesis approaches for benzoxazine derivatives. Dabholkar and Gavande (2003) conducted a study on the microwave-catalyzed synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones, demonstrating enhanced reaction rates and improved yields under microwave irradiation compared to conventional methods. This research contributes to the development of more sustainable and efficient synthesis methods for benzoxazine compounds (Dabholkar & Gavande, 2003).

Propriétés

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYHWMDBIRZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383615 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

CAS RN |

532391-89-2 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure study involving 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and the probable sugar kinase protein from Rhizobium etli CFN 42?

A1: The research investigates the interaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with a probable sugar kinase protein found in Rhizobium etli CFN 42. [] This type of study is crucial for understanding:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)

![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)

![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)